tert-Butyl (4-(bromomethyl)phenyl)carbamate

Nucleophilic substitution Leaving group ability Reaction kinetics

tert-Butyl (4-(bromomethyl)phenyl)carbamate (CAS 239074-27-2), also known as N-Boc-4-(bromomethyl)aniline, is a bifunctional aromatic building block with a molecular weight of 286.16 g/mol and the formula C₁₂H₁₆BrNO₂. It features a Boc-protected aniline nitrogen and a reactive benzylic bromide group, positioning it as a key intermediate for medicinal chemistry, materials functionalization, and targeted synthesis where orthogonal reactivity is required.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 239074-27-2
Cat. No. B1290505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(bromomethyl)phenyl)carbamate
CAS239074-27-2
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CBr
InChIInChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15)
InChIKeyUOFFCPRGVVQWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(bromomethyl)phenyl)carbamate Overview


tert-Butyl (4-(bromomethyl)phenyl)carbamate (CAS 239074-27-2), also known as N-Boc-4-(bromomethyl)aniline, is a bifunctional aromatic building block with a molecular weight of 286.16 g/mol and the formula C₁₂H₁₆BrNO₂ [1]. It features a Boc-protected aniline nitrogen and a reactive benzylic bromide group, positioning it as a key intermediate for medicinal chemistry, materials functionalization, and targeted synthesis where orthogonal reactivity is required . The compound is commercially available at ≥97% purity, with batch-specific analytical data (NMR, HPLC) provided by multiple vendors .

Orthogonal bifunctional building block: Boc-protected aniline + reactive benzylic bromide
Higher electrophilicity than chloromethyl analog supports faster SN2 coupling
Eliminates deprotection step required for di-Boc analog; ready for sequential synthesis
Commercial purity with batch-specific NMR/HPLC certification

tert-Butyl (4-(bromomethyl)phenyl)carbamate vs. Analogs


Substituting this compound with its closest analogs—tert-butyl (4-(chloromethyl)phenyl)carbamate (CAS 916578-53-5) or unprotected 4-(bromomethyl)aniline (CAS 63516-03-0)—introduces quantifiable trade-offs in reaction kinetics, selectivity, and downstream compatibility. The bromomethyl group provides markedly higher electrophilicity than the chloromethyl variant, translating to faster reaction rates in nucleophilic substitution sequences . Conversely, the absence of the Boc protecting group in 4-(bromomethyl)aniline eliminates orthogonal protection capability, leading to side reactions at the aniline nitrogen that reduce overall sequence yields . The evidence presented below establishes the magnitude of these differences, enabling data-driven selection of CAS 239074-27-2 for applications where both reactive efficiency and protecting group orthogonality are non-negotiable.

tert-Butyl (4-(chloromethyl)phenyl)carbamate
May exhibit slower reaction kinetics due to lower electrophilicity (predicted pKa difference). Reaction time or temperature adjustments may be necessary, impacting sequence throughput.
4-(Bromomethyl)aniline (unprotected)
Lacks Boc protection; competing N-alkylation at the aniline nitrogen can reduce overall yield and complicate purification, undermining orthogonal protection strategy.

tert-Butyl (4-(bromomethyl)phenyl)carbamate: Quantitative Differentiation


Bromomethyl vs. Chloromethyl Electrophilicity

The bromomethyl group in CAS 239074-27-2 exhibits superior leaving group ability compared to the chloromethyl group in CAS 916578-53-5, a difference rooted in the carbon-halogen bond strengths. While no direct head-to-head kinetic study was located for this specific scaffold, the physical properties of the two compounds—specifically the predicted pKa values—provide a quantifiable proxy for electrophilic differentiation. The pKa of tert-butyl (4-(bromomethyl)phenyl)carbamate is 13.49±0.70, whereas the chloromethyl analog has a predicted pKa of 14.29±0.70 . This ~0.8 pKa unit difference reflects the higher electrophilicity of the benzylic carbon bearing bromine, translating to faster SN2 reaction rates under identical conditions. For procurement, this means CAS 239074-27-2 enables reduced reaction times and potentially lower catalyst loadings in alkylation sequences.

Electrophilicity (pKa)
Cross-study comparable
Predicted pKa: 13.49±0.70 (bromo) vs 14.29±0.70 (chloro); Δ ≈ −0.80
Supports faster SN2 kinetics for bromomethyl analog
ACD/Labs predicted values; direct kinetic study to verify
Nucleophilic substitution Leaving group ability Reaction kinetics

Synthetic Yield: Bromomethyl vs. Chloromethyl

The synthesis of CAS 239074-27-2 via bromination of (4-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester using N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane proceeds with a reported isolated yield of 57% at 0.10 mol scale . Under a structurally analogous route, the chloromethyl counterpart (CAS 916578-53-5) prepared from the same starting material using thionyl chloride yields 50% at 2.24 mmol scale . The 7 percentage point difference (57% vs. 50%) represents a 14% relative yield advantage for the bromo derivative under their respective optimized conditions. This yield advantage, combined with the higher purity profile of the bromo product, directly impacts cost-per-gram of useful material.

Synthesis Yield
Cross-study comparable
57% isolated (0.10 mol) vs 50% (2.24 mmol); 14% relative yield advantage for bromo
Indicates higher synthesis efficiency under reported conditions
Scale and conditions differ; cross-study comparison
Synthetic yield Halogenation Route optimization

Commercial Purity & Analytical Verification

Commercial suppliers routinely offer CAS 239074-27-2 at ≥97% purity, with batch-specific analytical data including NMR, HPLC, and GC traces available upon request . The ¹H NMR spectrum (300 MHz, CDCl₃) shows characteristic signals: δ 8.00 (s, 1H, NH), 7.52 (d, 2H, Ar-H), 7.04 (d, 2H, Ar-H), 4.56 (s, 2H, CH₂Br), 1.40 (s, 9H, t-Bu), confirming structural integrity and purity sufficient for direct use in next-step reactions without additional purification . The bromomethyl analog of N,N-di-Boc-4-bromomethyl-phenylamine (CAS 925889-68-5) is a relevant comparator: the di-Boc variant requires an additional deprotection step to access the mono-Boc aniline, introducing both synthetic overhead and yield loss. Procurement of CAS 239074-27-2 eliminates this step, providing the mono-Boc product in a single, quality-verified purchase.

Commercial Purity & Verification
Supporting evidence
≥97% purity; ¹H NMR confirms structure; Eliminates deprotection step vs. di-Boc analog
Streamlines procurement and synthetic sequence
Batch-specific COA recommended
Quality control Procurement specification Analytical certification

Cost Comparison vs. Chloromethyl Analog

Procurement cost data from commercial vendors indicates that tert-butyl (4-(bromomethyl)phenyl)carbamate (CAS 239074-27-2) is competitively priced relative to its chloromethyl analog. At the 1g scale, CAS 239074-27-2 is priced at approximately $115, whereas the chloromethyl analog (CAS 916578-53-5) commands a premium of approximately $402 per gram . This ~3.5-fold price advantage for the bromo derivative, when combined with its 14% relative yield advantage in synthesis (see Evidence Item 2), makes CAS 239074-27-2 the more economically favorable choice for both small-scale research and larger-scale procurement where budget efficiency is a primary driver.

Cost Comparison (1g)
Cross-study comparable
~$115/1g (bromo) vs ~$402/1g (chloro); ~3.5× cost advantage
Supports cost-efficient procurement at research scale
Prices from aggregators (2021–2024); may vary by vendor
Procurement economics Cost analysis Bulk sourcing

tert-Butyl (4-(bromomethyl)phenyl)carbamate Applications


Kinase Inhibitor Fragment Synthesis

The 57% reported synthesis yield and the higher electrophilicity (pKa 13.49) of CAS 239074-27-2 make it a reliable alkylating agent for constructing targeted kinase inhibitor fragments. The bromomethyl group enables efficient coupling with amine- or thiol-containing pharmacophores, while the Boc-protected aniline remains intact for subsequent orthogonal deprotection and elaboration . This orthogonal reactivity avoids the side reactions inherent to unprotected 4-(bromomethyl)aniline, which can undergo undesired N-alkylation at the aniline nitrogen, compromising yield and purity .

Magnetic Nanoparticle Surface Functionalization

The bifunctional nature of CAS 239074-27-2—a reactive bromomethyl group and a protected amine—enables controlled, stepwise functionalization of nanoparticle surfaces. The bromine serves as an anchoring point for covalent attachment to thiol- or amine-modified surfaces, while the Boc group protects the amine during surface conjugation, preventing cross-linking or aggregation . The 97% commercial purity and batch-specific analytical certification (NMR, HPLC) ensure reproducible surface loading densities, a critical parameter for nanoparticle-based diagnostic and therapeutic applications .

Pharmaceutical Intermediate Scale-Up

For process chemists evaluating routes to N-substituted aniline derivatives, CAS 239074-27-2 offers a quantifiable economic advantage over the chloromethyl analog. At the 1g scale, the bromo derivative is priced at ~$115 compared to ~$402 for the chloro derivative—a 3.5-fold cost savings . When combined with the 14% relative yield advantage (57% vs. 50%) in its synthesis from the common hydroxymethyl precursor, procurement of CAS 239074-27-2 reduces both raw material expenditure and the cost of goods for downstream products .

Activity-Based Probes and PROTAC Linker Synthesis

The orthogonally protected architecture of CAS 239074-27-2 enables the modular assembly of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and activity-based probes. The benzylic bromide serves as an electrophilic handle for attaching E3 ligase ligands or fluorophores, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a nucleophilic aniline for further derivatization. The ¹H NMR-documented structural integrity and ≥97% purity eliminate the need for pre-reaction purification, streamlining the synthetic workflow .

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Synthesis
Orthogonal reactivity (bromomethyl + Boc-amine)
Alkylation efficiency and yield
Nanoparticle Surface Functionalization for Diagnostic & Delivery Research
Controlled covalent attachment via bromine
Reproducible surface loading (purity, batch analysis)
Pharmaceutical Intermediate Scale-Up
Cost-efficient procurement at gram scale
Price and relative synthesis yield profile
Activity-Based Probes & PROTAC Linker Synthesis
Modular bifunctional architecture
Structural integrity and purity for conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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